molecular formula C18H17ClF3NO3 B3502810 3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3502810
M. Wt: 387.8 g/mol
InChI Key: IIEDGBKFJCIQRP-UHFFFAOYSA-N
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Description

3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two ethoxy groups, and a trifluoromethyl-substituted phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-diethoxybenzoic acid and 3-(trifluoromethyl)aniline.

    Amide Formation: The carboxylic acid group of 3-chloro-4,5-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-(trifluoromethyl)aniline to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Hydrolysis: Formation of 3-chloro-4,5-diethoxybenzoic acid and 3-(trifluoromethyl)aniline.

Scientific Research Applications

3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chloro and ethoxy groups on the benzamide core, which can influence its reactivity and biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO3/c1-3-25-15-9-11(8-14(19)16(15)26-4-2)17(24)23-13-7-5-6-12(10-13)18(20,21)22/h5-10H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEDGBKFJCIQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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